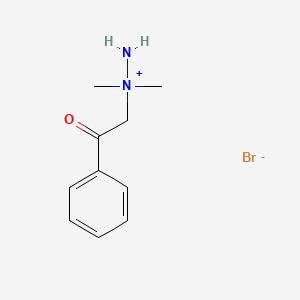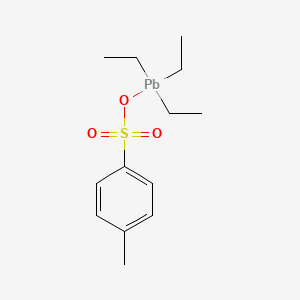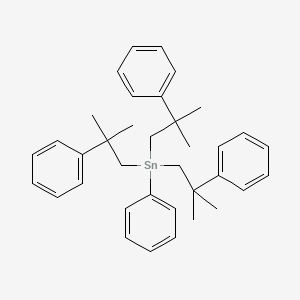
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane is an organotin compound that has garnered attention in both industrial and academic circles. This compound is characterized by the presence of three 2-methyl-2-phenylpropyl groups and one phenyl group attached to a central tin atom. Organotin compounds, including this compound, are known for their diverse applications, particularly in the fields of agriculture, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methyl-2-phenylpropyl)(phenyl)stannane typically involves the reaction of tin tetrachloride with 2-methyl-2-phenylpropyl magnesium bromide in an ether solvent. The reaction proceeds through a Grignard reaction mechanism, where the organomagnesium reagent reacts with the tin halide to form the desired organotin compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The phenyl and 2-methyl-2-phenylpropyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include organotin oxides, reduced tin compounds, and substituted organotin derivatives. These products have diverse applications in various fields, including catalysis and materials science .
Aplicaciones Científicas De Investigación
Tris(2-methyl-2-phenylpropyl)(phenyl)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tris(2-methyl-2-phenylpropyl)(phenyl)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tris(2-methyl-2-phenylpropyl)(phenyl)stannane include:
- Tris(2-methyl-2-phenylpropyl)stannane
- Tris(2-methyl-2-phenylpropyl)chlorostannane
- Tris(2-methyl-2-phenylpropyl)bromostannane
Uniqueness
This compound is unique due to the presence of both phenyl and 2-methyl-2-phenylpropyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity compared to other organotin compounds .
Propiedades
Número CAS |
37127-56-3 |
|---|---|
Fórmula molecular |
C36H44Sn |
Peso molecular |
595.4 g/mol |
Nombre IUPAC |
tris(2-methyl-2-phenylpropyl)-phenylstannane |
InChI |
InChI=1S/3C10H13.C6H5.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-4-6-5-3-1;/h3*4-8H,1H2,2-3H3;1-5H; |
Clave InChI |
YQCKBJYQOWTHLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


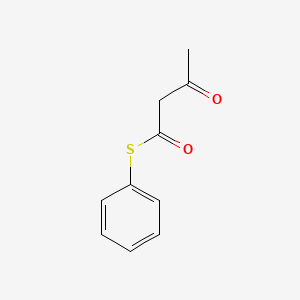
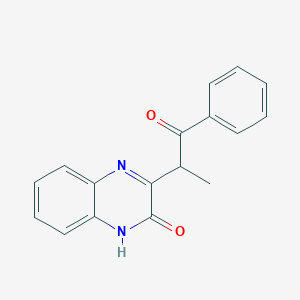
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
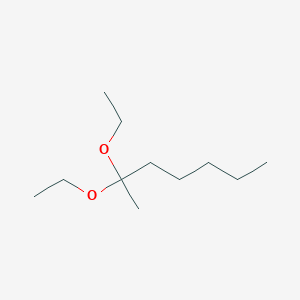
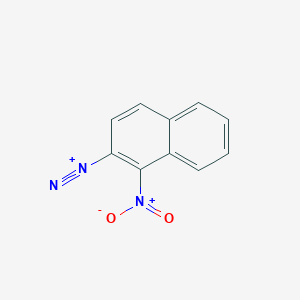
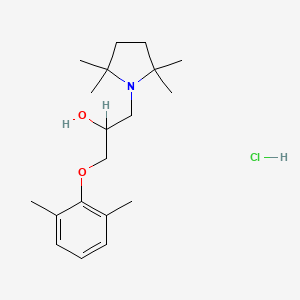
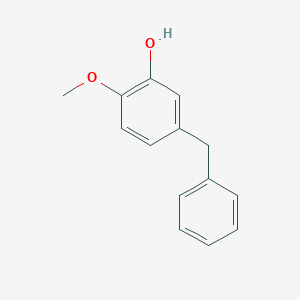
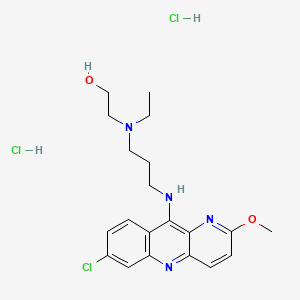
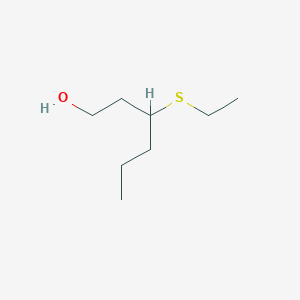
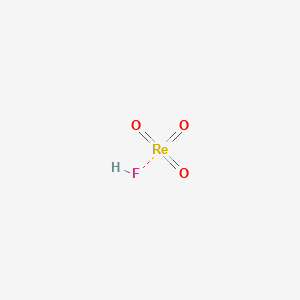
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
